molecular formula C4H2O4 B14086475 3-Hydroxyfuran-2,5-dione CAS No. 52060-79-4

3-Hydroxyfuran-2,5-dione

Cat. No.: B14086475
CAS No.: 52060-79-4
M. Wt: 114.06 g/mol
InChI Key: CBYAYVFCOHEVQQ-UHFFFAOYSA-N
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Description

3-Hydroxyfuran-2,5-dione is an organic compound with the molecular formula C4H2O4 It is a derivative of furan, a heterocyclic compound containing an oxygen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyfuran-2,5-dione can be synthesized through several methods. One common approach involves the oxidation of furfural, a derivative of furan, using hydrogen peroxide under controlled conditions . Another method includes the cyclization of alkyl enol ethers in the presence of palladium catalysts . These reactions typically require mild conditions and can be carried out in aqueous media or organic solvents.

Industrial Production Methods

Industrial production of this compound often involves the use of environmentally friendly methods. For instance, the oxidation of commercially available furfural with hydrogen peroxide is a preferred method due to its efficiency and minimal environmental impact . This method allows for the large-scale production of the compound with high yields.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for cyclization, and various nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and pressures, making these processes efficient and practical for laboratory and industrial applications.

Major Products

The major products formed from these reactions include maleic acid, formic acid, and various substituted furan derivatives . These products have significant applications in organic synthesis and industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxyfuran-2,5-dione involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electrophilic carbonyl groups in its structure . The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyfuran-2,5-dione is unique due to its specific reactivity and the presence of both hydroxyl and carbonyl functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

52060-79-4

Molecular Formula

C4H2O4

Molecular Weight

114.06 g/mol

IUPAC Name

3-hydroxyfuran-2,5-dione

InChI

InChI=1S/C4H2O4/c5-2-1-3(6)8-4(2)7/h1,5H

InChI Key

CBYAYVFCOHEVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)O

Origin of Product

United States

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